p-MethylacetophenoneDimethylAcetal
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Overview
Description
p-MethylacetophenoneDimethylAcetal is an organic compound with the molecular formula C11H16O2. It is also known as 1-(1,1-Dimethoxyethyl)-4-methylbenzene. This compound is characterized by a benzene ring substituted with a 1,1-dimethoxyethyl group and a methyl group. It is a colorless liquid with a molecular weight of 180.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MethylacetophenoneDimethylAcetal typically involves the reaction of 4-methylacetophenone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
p-MethylacetophenoneDimethylAcetal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of p-MethylacetophenoneDimethylAcetal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Benzene, 1,1-dimethylethyl- (tert-butylbenzene)
- Acetophenone dimethyl acetal
- 1-Phenyl-1,1-dimethoxyethane
Comparison: p-MethylacetophenoneDimethylAcetal is unique due to the presence of both a 1,1-dimethoxyethyl group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For example, tert-butylbenzene lacks the methoxy groups, which significantly alters its reactivity and applications .
Properties
CAS No. |
53578-01-1 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI Key |
NOAPQVLNLCJECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(OC)OC |
Origin of Product |
United States |
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